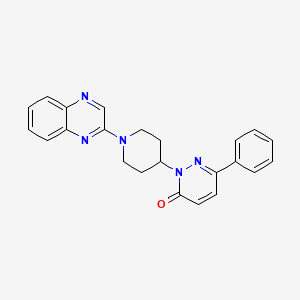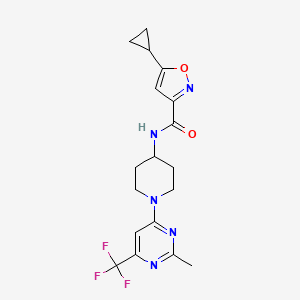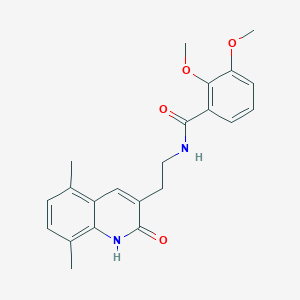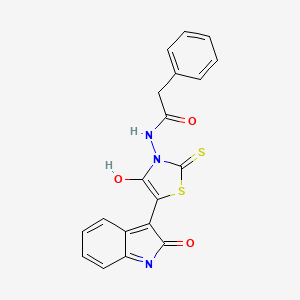
N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, also known as CP-544326, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole carboxamide compounds and has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
Antifungal Activity
N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been investigated for their potential antifungal properties. Studies have shown that certain derivatives exhibit moderate antifungal activities. For instance, compounds synthesized from this chemical class have shown more than 50% inhibition activities against Gibberella zeae at specific concentrations, outperforming some commercial fungicides like carboxin and boscalid (Wu et al., 2012).
Nematocidal Activity
In addition to their fungicidal properties, some derivatives of N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide have been evaluated for nematocidal activities. Although these derivatives have weak fungicidal activity, certain compounds within this group have shown effectiveness against Meloidogyne incognita, a species of nematodes (Zhao et al., 2017).
Synthesis and Characterization
Extensive research has been conducted on the synthesis and characterization of various derivatives of N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. This includes studies on synthesis methods, structural identification through spectroscopic and mass spectrometric platforms, and the formation of specific isomers (McLaughlin et al., 2016).
properties
IUPAC Name |
N-cyclopropyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c1-15-4-6(7(14-15)9(10,11)12)8(16)13-5-2-3-5/h4-5H,2-3H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAHUYKFDRUITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzo[e][1,3]benzothiazol-2-yl-2-phenylquinoline-4-carboxamide](/img/structure/B2589697.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2589699.png)
![tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2589700.png)
![2-Imidazo[1,2-a]pyridin-8-ylethanamine](/img/structure/B2589701.png)


![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-1-ethyl-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2589704.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2589712.png)
![3,4-difluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2589714.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2589715.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2589716.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2589717.png)